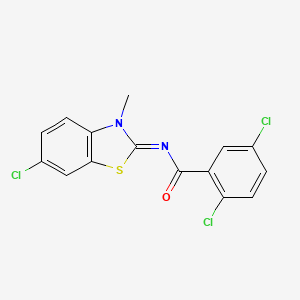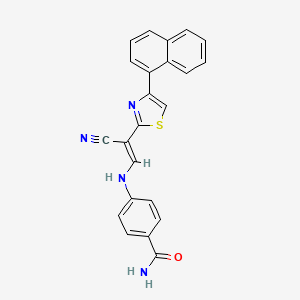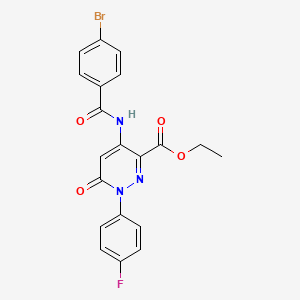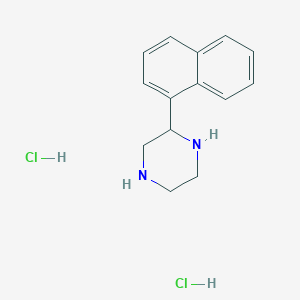![molecular formula C17H20FN3O2S B2463953 [4-(6-Fluoro-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone CAS No. 2415553-19-2](/img/structure/B2463953.png)
[4-(6-Fluoro-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(6-Fluoro-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is commonly referred to as FLAP inhibitor, and it has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
FLAP inhibitor has been extensively studied for its potential applications in drug discovery and development. It has been found to inhibit the activity of 5-lipoxygenase-activating protein (FLAP), which is an enzyme that plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that are involved in various pathological conditions, including asthma, allergic rhinitis, and psoriasis. By inhibiting FLAP, FLAP inhibitor can potentially be used to treat these conditions.
Mécanisme D'action
FLAP inhibitor works by binding to the active site of FLAP and preventing it from interacting with arachidonic acid. Arachidonic acid is a substrate for FLAP, and its interaction with FLAP leads to the biosynthesis of leukotrienes. By inhibiting this interaction, FLAP inhibitor can reduce the production of leukotrienes and thereby alleviate inflammation.
Biochemical and Physiological Effects:
FLAP inhibitor has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of leukotrienes in various cell types, including human monocytes, eosinophils, and neutrophils. It has also been found to reduce the recruitment of inflammatory cells to the site of inflammation and to reduce the production of pro-inflammatory cytokines. In animal models, FLAP inhibitor has been found to reduce airway hyperresponsiveness, eosinophilic inflammation, and mucus production.
Avantages Et Limitations Des Expériences En Laboratoire
FLAP inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of FLAP, and it has been extensively studied in vitro and in vivo. It is also relatively easy to synthesize and purify. However, FLAP inhibitor also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to administer in animal models. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the study of FLAP inhibitor. One direction is to optimize its pharmacokinetic properties, such as its solubility and half-life, to improve its effectiveness as a therapeutic agent. Another direction is to investigate its potential applications in other inflammatory conditions, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, the development of new FLAP inhibitors with improved potency and selectivity could lead to the discovery of new therapeutic agents for the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of FLAP inhibitor involves the reaction of 6-fluoro-1,3-benzothiazol-2-amine with morpholine and piperidine in the presence of methanesulfonyl chloride. The reaction is carried out in a solvent mixture of dichloromethane and tetrahydrofuran, and the product is purified by column chromatography. The yield of the product is typically around 50%.
Propriétés
IUPAC Name |
[4-(6-fluoro-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c18-12-4-5-13-15(10-12)24-17(19-13)21-8-9-23-14(11-21)16(22)20-6-2-1-3-7-20/h4-5,10,14H,1-3,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXSYWNHBAHHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC4=C(S3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2463870.png)

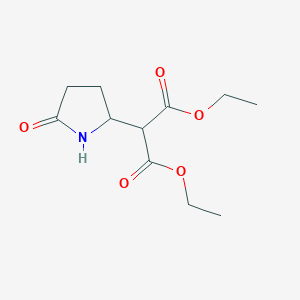
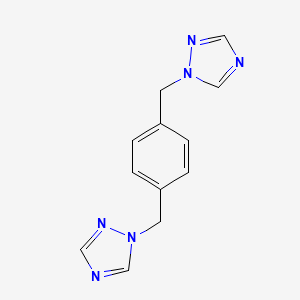
![8,11-dimethoxy-13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2463876.png)
![1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2463877.png)
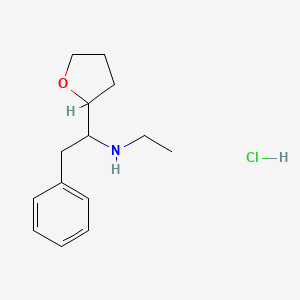
![2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2463883.png)
![3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2463884.png)

